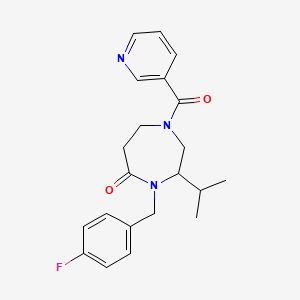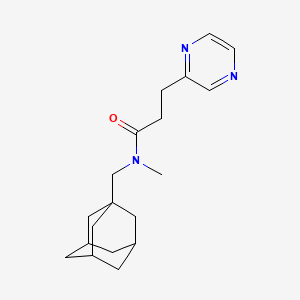
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide, also known as A-366, is a small molecule inhibitor that targets the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which are involved in the regulation of gene expression through their interaction with acetylated histones. A-366 has shown promising results in pre-clinical studies as a potential therapeutic agent for cancer and other diseases.
Mecanismo De Acción
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide targets the bromodomain of BRD4, which is essential for its function in gene regulation. By inhibiting BRD4, this compound disrupts the expression of genes involved in cell growth and survival, leading to the inhibition of tumor growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to be selective for BRD4, with minimal off-target effects. In pre-clinical studies, this compound has been well-tolerated and has shown minimal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide has several advantages as a research tool, including its potency, selectivity, and favorable pharmacokinetic profile. This compound has also been shown to be effective in pre-clinical models of cancer, making it a promising therapeutic agent. However, this compound has some limitations, including its cost and availability. This compound is a relatively new compound, and its long-term safety and efficacy have not yet been established.
Direcciones Futuras
There are several potential future directions for research on N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide. One area of interest is the development of combination therapies that include this compound, such as combining this compound with other anti-cancer therapies to enhance their efficacy. Another area of interest is the investigation of the role of BRD4 in other diseases, such as inflammation and autoimmune disorders. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide involves several steps, including the reaction of 1-adamantylmethylamine with 2-bromoacetophenone to form an intermediate, which is then reacted with methyl hydrazinecarboxylate to yield the final product. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide has been extensively studied in pre-clinical models of cancer, where it has shown potent anti-tumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to sensitize cancer cells to other anti-cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-22(18(23)3-2-17-12-20-4-5-21-17)13-19-9-14-6-15(10-19)8-16(7-14)11-19/h4-5,12,14-16H,2-3,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAONMCQZRZOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)CCC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5432851.png)
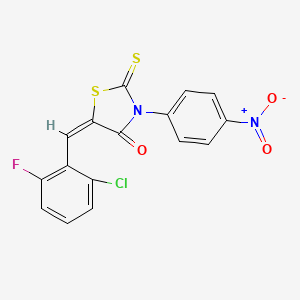
![3-[2-(hexylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432869.png)
![(3aS*,6aR*)-5-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5432875.png)
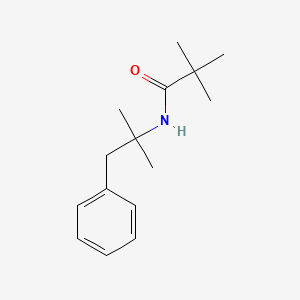
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5432884.png)
![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432889.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432918.png)
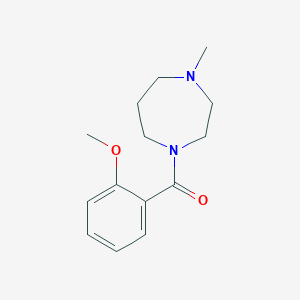
![2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine](/img/structure/B5432924.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(morpholin-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432948.png)
![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![(1,3-dimethylbutyl)({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amine](/img/structure/B5432959.png)
